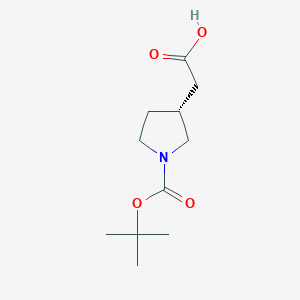

(R)-(1-Boc-Pyrrolidin-3-yl)-acetic acid

Beschreibung

Significance of Pyrrolidine (B122466) Core in Pharmaceutical and Natural Product Synthesis

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals. mdpi.comresearchgate.net Its significance stems from its rigid, puckered conformation which allows for a well-defined three-dimensional orientation of substituents, a critical factor for molecular recognition and biological activity. researchgate.net This structural feature makes the pyrrolidine scaffold a "privileged" structure in medicinal chemistry.

The pyrrolidine core is central to the structure of numerous alkaloids and the non-essential amino acid L-proline. nih.govnih.gov In pharmaceuticals, this ring system is a key component in drugs spanning a wide range of therapeutic areas. mdpi.comresearchgate.net Notable examples include ACE inhibitors like Captopril, antipsychotics such as Raclopride, and anticancer agents like Alpelisib. mdpi.comresearchgate.net The versatility of the pyrrolidine scaffold allows medicinal chemists to fine-tune the pharmacological properties of drug candidates, influencing factors such as binding affinity, selectivity, and metabolic stability. researchgate.net

Table 1: Examples of Marketed Drugs Featuring a Pyrrolidine Core

| Drug Name | Therapeutic Class | Role of the Pyrrolidine Moiety |

|---|---|---|

| Captopril | ACE Inhibitor | Forms a key part of the molecule that binds to the active site of the angiotensin-converting enzyme. mdpi.com |

| Raclopride | Antipsychotic | The pyrrolidine ring is crucial for its selective dopamine (B1211576) D2 receptor antagonist activity. mdpi.comresearchgate.net |

| Alpelisib | Anticancer Agent | The substituted pyrrolidine is integral to its function as a PI3K inhibitor. mdpi.com |

| Avanafil | Erectile Dysfunction | The prolinol-derived pyrrolidine contributes to the inhibition of phosphodiesterase-5. mdpi.com |

| Ertapenem | Antibiotic | A substituted pyrrolidine side chain enhances the antibacterial spectrum and stability. mdpi.com |

Role of (R)-(1-Boc-Pyrrolidin-3-yl)-acetic acid as a Chiral Building Block

This compound is a valuable chiral building block in organic synthesis. chembk.com Its structure incorporates a defined stereocenter at the 3-position of the pyrrolidine ring, an acetic acid side chain for further functionalization, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. chembk.com The Boc group provides stability under various reaction conditions and can be selectively removed when needed, making it a versatile tool for multi-step syntheses.

This compound serves as a crucial intermediate for introducing the chiral pyrrolidine scaffold into more complex target molecules. chembk.com Its utility is particularly evident in the synthesis of pharmaceuticals where specific stereochemistry is essential for therapeutic efficacy.

Table 2: Applications of this compound in Pharmaceutical Synthesis

| Application Area | Description |

|---|---|

| Antimicrobial Agents | Used as an intermediate in the synthesis of optically active carbapenem (B1253116) derivatives. The pyrrolidine structure contributes to potent activity against resistant bacterial strains. |

| Central Nervous System (CNS) Modulators | Serves as a precursor for compounds designed to modulate neurotransmitter receptors, such as dopamine and serotonin (B10506) receptors, for potential treatment of neurological disorders. |

The presence of both a carboxylic acid group and a protected amine allows for diverse coupling strategies, enabling chemists to construct complex molecular architectures with precise stereochemical control.

Overview of Stereoselective Synthesis Strategies for Pyrrolidine Scaffolds

The high demand for enantiomerically pure pyrrolidine derivatives has driven the development of numerous stereoselective synthesis strategies. These methods can be broadly categorized based on the approach to installing the desired stereochemistry. mdpi.comnih.gov

One major class of methods involves the use of a chiral pool precursor, where the desired stereochemistry is inherent in the starting material. mdpi.com Natural amino acids, particularly L-proline and 4-hydroxy-L-proline, are common starting points. mdpi.comnih.gov These readily available and optically pure compounds can be chemically modified to generate a wide variety of substituted pyrrolidines. mdpi.com

Another powerful strategy is the 1,3-dipolar cycloaddition reaction, particularly between an azomethine ylide and an alkene dipolarophile. rsc.orgnih.govwikipedia.org This method is highly efficient for constructing the pyrrolidine ring in a single step, often with the ability to create multiple stereocenters simultaneously. acs.orgmdpi.com The stereochemical outcome of these reactions can be controlled through the use of chiral catalysts or auxiliaries, making it a versatile tool for asymmetric synthesis. rsc.orgnih.gov

Other significant approaches include the cyclization of acyclic precursors, where intramolecular reactions are used to form the pyrrolidine ring. mdpi.comnih.gov The stereochemistry can be directed by chiral catalysts or by substrate control, where existing stereocenters in the acyclic chain guide the formation of new ones during cyclization.

Table 3: Comparison of Stereoselective Synthesis Strategies for Pyrrolidines

| Synthesis Strategy | Description | Advantages |

|---|---|---|

| Chiral Pool Synthesis | Utilizes readily available, enantiopure starting materials like L-proline. mdpi.comnih.gov | Reliable source of chirality; well-established chemistry. |

| 1,3-Dipolar Cycloaddition | Reaction between an azomethine ylide and an alkene to form the pyrrolidine ring. rsc.orgwikipedia.org | High atom economy; rapid construction of the ring; potential to set multiple stereocenters in one step. acs.orgmdpi.com |

| Cyclization of Acyclic Precursors | Intramolecular reactions to form the five-membered ring from an open-chain molecule. mdpi.comnih.gov | Allows for the synthesis of diverse substitution patterns; stereocontrol can be achieved through various methods. |

| Asymmetric Catalysis | Employs chiral catalysts (metal-based or organocatalysts) to induce enantioselectivity in ring-forming reactions. nih.govacs.org | Small amounts of catalyst can generate large quantities of chiral product; high enantioselectivities are achievable. |

These strategies, among others, provide a robust toolbox for organic chemists to access a wide diversity of chiral pyrrolidine scaffolds for application in drug discovery and beyond.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-5-4-8(7-12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKEXQIJIXQSFRX-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363616 | |

| Record name | [(3R)-1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204688-60-8 | |

| Record name | [(3R)-1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3-Carboxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for R 1 Boc Pyrrolidin 3 Yl Acetic Acid

Established Synthetic Pathways and Precursors

The synthesis of (R)-(1-Boc-Pyrrolidin-3-yl)-acetic acid can be achieved through several strategic routes. These methods often rely on the functionalization of a pre-existing pyrrolidine (B122466) core, the construction of the ring from acyclic precursors, or the use of chiral pool starting materials to ensure the correct stereochemistry. Key to many of these syntheses is the protection of the pyrrolidine nitrogen to prevent its interference in subsequent chemical transformations. nbinno.com

Synthesis from Tetrahydropyrrole Derivatives

Tetrahydropyrrole, more commonly known as pyrrolidine, is the foundational heterocyclic structure of the target compound. wikipedia.org Syntheses commencing from pyrrolidine derivatives typically involve a sequence of protection, functionalization, and deprotection steps. The process generally begins with the protection of the secondary amine of the pyrrolidine ring. Following protection, a two-carbon acetic acid side chain is introduced at the 3-position of the ring. This can be accomplished through various C-C bond-forming reactions, such as alkylation of an enolate or a Wittig-type reaction followed by reduction and hydrolysis. A crucial aspect of this approach is controlling the stereochemistry at the C3 position, which is often addressed in later steps or by using a chiral starting material.

Preparation via Malonic Acid Derivatives

A classic and versatile method for the synthesis of substituted acetic acids is the malonic ester synthesis. uobabylon.edu.iq This pathway can be adapted to prepare the target compound, typically starting from a suitably functionalized and protected pyrrolidine precursor.

The general approach involves the alkylation of a malonic ester, such as diethyl malonate, with a chiral pyrrolidine-based electrophile. A common precursor for this reaction would be a compound like (S)-1-Boc-3-(tosyloxy)pyrrolidine or a similar derivative with a good leaving group at the 3-position. The nucleophilic attack by the enolate of diethyl malonate proceeds via an Sₙ2 mechanism, leading to the inversion of stereochemistry and establishing the desired (R)-configuration at the carbon atom.

| Step | Reactants | Product | Description |

| Alkylation | (S)-1-Boc-3-(tosyloxy)pyrrolidine, Diethyl malonate, Strong Base (e.g., NaOEt) | Diethyl 2-((R)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate | Sₙ2 reaction introduces the malonate group with inversion of stereochemistry. |

| Hydrolysis | Diethyl 2-((R)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate, Base (e.g., NaOH), then Acid (e.g., HCl) | 2-((R)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid | Saponification of the ester groups to form a dicarboxylic acid. |

| Decarboxylation | 2-((R)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid, Heat | This compound | Thermal removal of one carboxyl group as CO₂. |

Following the successful alkylation step, the resulting diester intermediate, diethyl 2-((R)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate, must be converted to the corresponding dicarboxylic acid. This is typically achieved through saponification, which involves heating the diester in the presence of a strong base, such as aqueous sodium hydroxide (B78521) or potassium hydroxide. The reaction hydrolyzes both ester groups to form the disodium salt of the malonic acid derivative. Subsequent careful acidification with a strong acid, like hydrochloric acid, protonates the carboxylate groups to yield the free dicarboxylic acid intermediate.

The final step in the malonic ester synthesis sequence is the decarboxylation of the 2-substituted malonic acid. Malonic acids with this structure are β-dicarboxylic acids, which are thermally unstable. Gentle heating of the intermediate is usually sufficient to induce the loss of one of the carboxyl groups as carbon dioxide, yielding the final this compound product. uobabylon.edu.iq This reaction proceeds through a cyclic transition state and is a reliable method for producing the desired acetic acid moiety.

Methods Involving Di-tert-butyl Dicarbonate (B1257347) as a Protecting Agent

The secondary amine in the pyrrolidine ring is both nucleophilic and basic, which can lead to unwanted side reactions during synthesis. mychemblog.com To prevent this, the nitrogen is temporarily protected. Di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), is the reagent of choice for introducing the tert-butoxycarbonyl (Boc) protecting group. nbinno.comwikipedia.org

The protection reaction involves treating the pyrrolidine derivative with Boc anhydride. wikipedia.org This is often performed in the presence of a mild base, such as sodium bicarbonate or 4-(dimethylamino)pyridine (DMAP), to neutralize the acid byproduct and facilitate the reaction. mychemblog.comchemicalbook.com The resulting N-Boc derivative is a carbamate, which is stable to a wide range of nucleophilic and basic conditions, effectively masking the reactivity of the amine. nbinno.com The Boc group can be readily removed later in the synthetic sequence under moderately strong acidic conditions, for example, using trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent. wikipedia.orgchemicalbook.com

Stereoselective Approaches to the (R)-Enantiomer

Achieving the specific (R)-stereochemistry is a critical challenge in the synthesis of the title compound. Several stereoselective strategies are employed to control the chirality at the C3 position of the pyrrolidine ring.

Chiral Pool Synthesis : This is one of the most common strategies, where the synthesis begins with a readily available, enantiomerically pure natural product. nih.gov Compounds like (S)-proline, trans-4-hydroxy-L-proline, or (R)-malic acid serve as excellent starting materials. mdpi.com The inherent chirality of these precursors is transferred through the reaction sequence to the final product, defining its stereochemistry.

Asymmetric Catalysis : Another powerful approach involves the use of a chiral catalyst to induce stereoselectivity. A notable example is the asymmetric hydrogenation of a prochiral precursor, such as N-Boc-3-(carboxymethylene)pyrrolidine. google.com In this method, the double bond of the precursor is reduced using hydrogen gas in the presence of a transition metal complex (e.g., rhodium or ruthenium) coordinated to a chiral ligand. The chiral catalyst environment favors the addition of hydrogen from one face of the double bond, leading to the preferential formation of the (R)-enantiomer with high optical purity (enantiomeric excess, ee). google.com One patented method reports achieving an ee value of over 99% using this technique. google.com

Resolution of Racemates : While often less efficient, it is also possible to synthesize the racemic mixture of (1-Boc-Pyrrolidin-3-yl)-acetic acid and then separate the (R) and (S) enantiomers. This can be done through classical resolution, which involves forming diastereomeric salts with a chiral amine, followed by separation via crystallization, or through chiral chromatography.

Enantioselective Reductions

Enantioselective reductions are a cornerstone of asymmetric synthesis, allowing for the creation of specific stereoisomers from prochiral precursors. In the context of synthesizing chiral pyrrolidine scaffolds, this approach is highly effective. For instance, the asymmetric reduction of a suitable diketone precursor can yield a diol with high stereoselectivity. One notable method involves the use of baker's yeast for the reduction of 2,5-hexanedione, which produces the corresponding diol with excellent enantioselectivity. nih.gov Another powerful strategy employs chiral borane reagents, such as (−)-diisopinocampheylchloroborane (Ipc₂BCl), for the asymmetric reduction of diketones to access chiral diols. nih.gov These diols are versatile intermediates that can be further transformed into the desired pyrrolidine ring system through activation (e.g., as a bismesylate) and subsequent reaction with an appropriate amine. nih.gov

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to direct the stereochemical course of a reaction. wikipedia.org Once the desired stereocenter is established, the auxiliary can be removed and often recycled. sigmaaldrich.com This strategy is widely applicable for producing enantiomerically pure compounds.

The general principle involves attaching the chiral auxiliary to a prochiral substrate. The inherent chirality of the auxiliary then influences subsequent reactions, such as alkylation or aldol reactions, leading to the formation of one diastereomer in preference to the other. wikipedia.org Common chiral auxiliaries include oxazolidinones, pseudoephedrine, and camphor-based derivatives. wikipedia.org For example, an oxazolidinone can be acylated with a substrate, and the resulting imide can undergo highly diastereoselective alkylation. wikipedia.org Subsequent cleavage of the auxiliary releases the chiral product. This methodology provides a robust and reliable pathway for establishing the stereocenter in compounds like this compound.

Advanced Synthetic Transformations and Derivatizations

The carboxylic acid moiety of this compound serves as a versatile handle for a variety of advanced synthetic transformations and derivatizations, enabling its conversion into other valuable intermediates.

Conversion to Hydroxyethyl and Iodoethyl Derivatives

The carboxylic acid can be efficiently reduced to the corresponding primary alcohol, tert-butyl (R)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate. This transformation is commonly achieved using reducing agents such as borane-tetrahydrofuran (BH₃·THF) complex. google.com The resulting hydroxyethyl derivative is a key intermediate that can be further functionalized. For example, it can be converted into an iodoethyl derivative. This typically involves a two-step process: activation of the hydroxyl group by converting it into a good leaving group (e.g., a mesylate or tosylate), followed by nucleophilic substitution with an iodide source, such as sodium iodide.

Formation of Vinylpyrrolidine Intermediates

The hydroxyethyl derivative obtained from the reduction of the parent acid is a precursor to vinylpyrrolidine intermediates. The formation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate can be accomplished through the elimination of water from the alcohol. This dehydration is a key step in creating a synthetically useful vinyl group, which can participate in various subsequent reactions like cycloadditions or cross-coupling reactions.

Reactions with Borane-THF Complexes

The reduction of this compound with borane-tetrahydrofuran complex is a well-documented and efficient method for producing the corresponding alcohol, tert-butyl (R)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate. google.com The reaction involves the treatment of the carboxylic acid with a solution of BH₃·THF in an appropriate solvent like tetrahydrofuran (THF). google.comorganic-synthesis.com The reaction is typically performed at controlled temperatures, starting at 0°C or below during the addition of the borane complex, and then allowed to warm to ambient temperature. google.com Upon completion, the reaction is carefully quenched, often with an aqueous base like sodium hydroxide, to decompose the excess borane and boron-containing intermediates. google.com

| Parameter | Procedure A google.com | Procedure B google.com |

| Starting Material | (R)-2-(1-(tert-butoxycarbonyl)pyrrolidine-3-yl)acetic acid (49.0 g) | (R)-2-(1-(tert-butoxycarbonyl)pyrrolidine-3-yl)acetic acid (683 g) |

| Reagent | 1 M Borane in THF solution (250 mL) | Borane-THF complex (3.90 kg of 1M in THF) |

| Solvent | Tetrahydrofuran (THF) (200 mL) | Tetrahydrofuran (THF) (2.5 kg) |

| Initial Temperature | -10 °C | 23-28 °C (maintained with water bath) |

| Reaction Time | 1 hour at ambient temperature | 1 hour at 25 °C |

| Quenching Agent | 10% Sodium Hydroxide solution (80 mL) | 10% aqueous Sodium Hydroxide (1.22 kg) |

Mechanistic Investigations of Key Synthetic Steps

Understanding the mechanisms of the key synthetic transformations provides insight into the factors controlling reactivity and stereoselectivity.

For chiral auxiliary-mediated syntheses , the mechanism of stereochemical control is generally attributed to steric hindrance. The bulky chiral auxiliary blocks one face of the reactive intermediate (e.g., an enolate), forcing the electrophile to approach from the less hindered face. wikipedia.org For instance, in the alkylation of an imide derived from an oxazolidinone auxiliary, the substituent on the oxazolidinone ring directs the incoming alkyl halide to a specific trajectory, resulting in a highly diastereoselective transformation. wikipedia.org

The reduction of carboxylic acids with borane-THF complex proceeds through a well-established mechanism. Borane (BH₃) is an electrophilic reducing agent that coordinates to the lone pair of the carbonyl oxygen. organic-synthesis.com This initial coordination activates the carbonyl group. An intramolecular hydride transfer then occurs, leading to the formation of an acyloxyborane intermediate. This process repeats twice more, ultimately forming a triacyloxyborane species. This stable intermediate is then reduced by subsequent equivalents of borane to the alcohol oxidation level. The reaction is driven by the formation of stable boron-oxygen bonds. The final workup with water or base hydrolyzes the borate esters to yield the desired alcohol.

Kinetic Studies

While specific kinetic studies exclusively for the synthesis of this compound are not extensively documented in publicly available literature, the principles of kinetic resolution and kinetic control are central to the asymmetric synthesis of substituted pyrrolidines and can be applied to this specific target molecule.

Kinetic resolution is a powerful technique for the separation of enantiomers from a racemic mixture. In the context of synthesizing this compound, this would typically involve the use of a chiral catalyst or reagent that reacts at a different rate with each enantiomer of a key intermediate. For instance, in a process known as 'Clip-Cycle', a chiral phosphoric acid can be used to catalyze an aza-Michael 'cycle' reaction. The conversion of racemic precursors can be monitored, and the reaction stopped at approximately 50% completion. At this point, one enantiomer of the starting material will have been consumed to a greater extent than the other, leading to an enantioenriched product and unreacted starting material whiterose.ac.uk.

The selectivity factor (s), which is a measure of the relative rate of reaction of the two enantiomers, is a critical parameter in kinetic resolution. A higher selectivity factor indicates a more efficient resolution. For similar pyrrolidine syntheses, selectivity factors of up to 122 have been reported, resulting in high enantiomeric excess (ee) of the product whiterose.ac.uk.

Mechanistic studies on related pyrrolidine syntheses, such as the copper-catalyzed intramolecular C-H amination, provide insights into the reaction kinetics. The rate of these reactions can be influenced by the nature of the catalyst, the solvent, and the temperature. For example, the reaction rates with a TpiPr2Cu(NCMe) catalyst have been shown to be faster than with other copper(II) catalyst precursors in the synthesis of certain pyrrolidines nih.govacs.org. Such findings are crucial for optimizing the reaction conditions to favor the formation of the desired (R)-enantiomer.

Table 1: Representative Kinetic Data in Asymmetric Pyrrolidine Synthesis

| Catalyst | Substrate | Conversion (%) | Enantiomeric Excess (ee %) | Selectivity Factor (s) |

|---|---|---|---|---|

| (R)-TRIP | Racemic 2-substituted cyclisation precursor | ~50 | 90 | 122 |

| TpiPr2Cu(NCMe) | N-fluoride amide | >95 | N/A | N/A |

Note: This table presents generalized data from studies on substituted pyrrolidines to illustrate the principles of kinetic studies.

Applications in Medicinal Chemistry and Drug Discovery

Utilization as a Chiral Intermediate in Drug Synthesis

(R)-(1-Boc-Pyrrolidin-3-yl)-acetic acid is widely employed as a chiral intermediate in the synthesis of enantiomerically pure compounds. chemimpex.com The five-membered pyrrolidine (B122466) ring is a prevalent scaffold in numerous biologically active molecules and approved drugs. researchgate.netnih.govnih.gov The stereogenicity of the carbon atoms in the pyrrolidine ring is a crucial feature, as different stereoisomers can exhibit distinct biological profiles due to varying binding modes with enantioselective proteins like enzymes and receptors. researchgate.netnih.gov The use of pre-synthesized chiral building blocks like this compound is a key strategy in asymmetric synthesis, allowing for precise control over the final product's stereochemistry. This is critical in drug development, where often only one enantiomer is responsible for the desired therapeutic effect while the other may be inactive or cause unwanted side effects. The compound serves as a foundational component for constructing more complex molecules targeting a wide array of diseases. mdpi.comresearchgate.net

Derivatization for Pharmacological Activity

The structural framework of this compound allows for extensive derivatization to generate compounds with specific pharmacological activities. The carboxylic acid and the protected amine functionalities serve as handles for chemical modification, enabling the attachment of various pharmacophores and tuning of the molecule's physicochemical properties.

The pyrrolidine moiety is a key substituent in many potent quinolone antibacterial agents. nih.gov Research has demonstrated that derivatives of this compound are crucial for synthesizing novel quinolones. For instance, a series of 7-(3-amino- or 3-aminomethyl-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids were synthesized and evaluated for their antibacterial activity. nih.gov While the in vitro activity of many of these agents was comparable to or less than their unsubstituted counterparts, one specific derivative stood out. nih.gov The compound 7-[3-(aminomethyl)-3-methyl-1-pyrrolidinyl]-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, which features a methyl group on the pyrrolidine ring, showed exceptional potency in both in vitro and in vivo studies, particularly against Gram-positive organisms. nih.gov This highlights how modifications to the pyrrolidine ring, introduced via intermediates like this compound, can significantly enhance the efficacy of quinolone antibiotics. nih.govresearchgate.net

| Compound Name | Key Structural Feature | Observed Potency | Primary Target Organisms |

|---|---|---|---|

| 7-[3-(aminomethyl)-3-methyl-1-pyrrolidinyl]-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid | Methyl group on the pyrrolidine ring | Exceptional in vitro and in vivo potency | Gram-positive organisms |

The pyrrolidine ring is a structural component of a wide range of approved drugs, including treatments for cancer, diabetes, viral infections, and central nervous system disorders. mdpi.comresearchgate.netdrugbank.com Chiral intermediates such as this compound are instrumental in the stereoselective synthesis of these complex molecules. mdpi.com An example of a pyrrolidine-containing drug is Raclopride, a selective dopamine (B1211576) D2 receptor antagonist used in positron emission tomography (PET) studies to investigate movement disorders. researchgate.net The synthesis of Raclopride and similar compounds often involves the use of chiral pyrrolidine precursors to ensure the correct stereochemistry required for selective receptor binding. researchgate.net

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and oral bioavailability. The rigid, cyclic structure of the pyrrolidine ring makes it an excellent scaffold for creating conformationally constrained peptide analogs. researchgate.net

Incorporating building blocks like this compound into a peptide sequence introduces conformational constraints. This rigidity reduces the number of accessible conformations, which can lock the molecule into a bioactive shape that preferentially binds to a specific biological target. researchgate.netacs.org For example, in the development of somatostatin (B550006) analogs, the D-Trp residue in a cyclic hexapeptide was replaced with conformationally constrained β-MeTrp residues. researchgate.net This study aimed to determine how the added constraint would affect the potency and selectivity of binding to human somatostatin receptors. The results showed that different stereoisomers of the constrained analog had significantly different binding affinities for the receptors, demonstrating the importance of precise conformational control in designing potent and selective peptidomimetics. researchgate.net

The pyrrolidine scaffold is a key pharmacophore in ligands that target dopamine receptors, which are implicated in various neurological and psychiatric disorders. nih.gov The dopamine D3 receptor (D3R), in particular, is a target for treating substance use disorders. nih.gov Researchers have designed and synthesized dual-target ligands that act as agonists at the μ-opioid receptor (MOR) and antagonists at the D3R, with the goal of creating safer analgesics with reduced misuse liability. nih.gov In these designs, substituted pyrrolidine moieties serve as the key dopaminergic component, responsible for the desired D3R antagonism. nih.gov The stereochemistry of the pyrrolidine ring is critical for achieving high affinity and selectivity for the D3R over other dopamine receptor subtypes like the D2R. nih.gov

| Application | Target Receptor | Function of Pyrrolidine Moiety | Therapeutic Goal |

|---|---|---|---|

| Dual-target analgesics | Dopamine D3 Receptor (D3R) | Serves as the key dopaminergic pharmacophore for D3R antagonism | Develop safer analgesics with reduced opioid-misuse liability |

| PET Imaging Agent (e.g., Raclopride) | Dopamine D2 Receptor | Forms part of the core structure for selective receptor binding | Diagnosis and study of movement disorders |

Development of Peptidomimetics and Peptidomimetic Agents

Inhibitors Targeting Specific Protein Domains

The pyrrolidine scaffold is integral to the design of inhibitors that target specific protein domains, such as protein kinases. Kinases play a central role in cellular signaling, and their dysregulation is implicated in diseases like cancer and inflammatory disorders. The defined stereochemistry of building blocks like this compound is essential for achieving potent and selective inhibition.

A patent for inhibitors of Akt and p70 S6 kinases, two key proteins in cell growth and proliferation pathways, describes the synthesis of complex heterocyclic compounds using a related pyrrolidine building block. google.com In one synthesis, a protected pyrrolidine derivative, 2-(toluene-4-sulfonyloxymethyl)-pyrrolidine-1-carboxylic acid benzyl (B1604629) ester, is used as a key intermediate to construct the final inhibitor. google.com This highlights how a functionalized pyrrolidine ring system serves as a foundational element for building molecules that can precisely fit into the binding sites of protein kinases.

Role in the Discovery of Therapeutic Agents

This building block and its structural analogs are instrumental in the discovery of new therapeutic agents across various disease areas, from metabolic disorders to viral infections.

Inhibitors of Acetyl-CoA Carboxylase(s)

Acetyl-CoA carboxylase (ACC) is a critical enzyme in fatty acid synthesis, making it an attractive target for therapies against metabolic syndrome, obesity, and cancer. nih.gov While direct synthesis from this compound is not prominently documented, a class of natural product-derived ACC inhibitors features a different but related heterocyclic core: the pyrrolidinedione head group. nih.gov

Research into these pyrrolidinedione antibiotics, such as moiramide B, has shown that this head group is crucial for inhibiting the carboxyltransferase reaction of ACC. nih.gov Structure-activity relationship studies have demonstrated that while the fatty acid side chain of these molecules can be varied, modifications to the pyrrolidinedione ring often lead to a loss of activity, indicating its importance for target engagement. nih.gov

| Compound Class | Target Enzyme | Key Structural Feature | Significance |

|---|---|---|---|

| Pyrrolidinediones (e.g., Moiramide B) | Bacterial Acetyl-CoA Carboxylase (ACC) | Pyrrolidinedione Head Group | Essential for target inhibition and antibacterial activity. nih.gov |

Therapeutic Agents for Inflammatory Bowel Disease

Inflammatory Bowel Disease (IBD), which includes Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. nih.gov Modern therapeutic strategies often involve targeting specific components of the immune signaling cascade, such as Janus kinases (JAKs). mdpi.com JAK inhibitors are a class of small molecule drugs that can modulate the inflammatory response. researchgate.net

The synthesis of many JAK inhibitors, such as Tofacitinib, involves complex heterocyclic scaffolds. While Tofacitinib itself utilizes a piperidine (B6355638) ring rather than a pyrrolidine ring, the general synthetic principles demonstrate the importance of chiral, saturated nitrogen-containing heterocycles in creating potent and selective inhibitors for IBD. researchgate.netmdpi.com These scaffolds correctly position the necessary pharmacophores for interaction with the kinase's active site. The development of such small molecules represents a significant advancement in offering orally available treatments for IBD. nih.gov

Antiviral Drug Development

The pyrrolidine ring is a common structural motif in a variety of potent antiviral agents. Its ability to form a rigid backbone for appending various functional groups makes it a valuable component in drugs targeting viral enzymes. mdpi.com

A notable example is the hepatitis C virus (HCV) inhibitor, Grazoprevir. The stereoselective synthesis of this complex molecule relies on a functionalized pyrrolidine derivative as a core starting material. mdpi.com The synthesis involves coupling a pyrrolidine intermediate with other heterocyclic systems to build the final macrocyclic structure that effectively inhibits the HCV NS3/4A protease. mdpi.com This demonstrates the utility of chiral pyrrolidine building blocks in the creation of sophisticated antiviral drugs.

| Antiviral Drug | Viral Target | Role of Pyrrolidine Scaffold |

|---|---|---|

| Grazoprevir | HCV NS3/4A Protease | Forms a key part of the macrocyclic structure necessary for potent inhibition. mdpi.com |

| Daclatasvir | HCV NS5A Protein | A bis-pyrrolidine structure is central to the molecule's final symmetric architecture. mdpi.com |

Combinatorial Synthesis and Library Generation

Combinatorial chemistry is a powerful technique used to rapidly generate a large number of structurally diverse compounds, known as a chemical library. nih.gov These libraries are then screened to identify molecules with desired biological activity. Chiral building blocks like this compound are ideal starting points for creating focused libraries due to the structural complexity they impart.

One study details the synthesis and screening of a library of highly functionalized pyrrolidines on a solid-phase support. nih.gov The process involved a multi-step synthesis that started with resin-bound amino acids, which were then converted into a diverse set of pyrrolidine derivatives through cycloaddition reactions. nih.gov Each compound in the library was associated with a unique chemical tag, allowing for the rapid identification of the most active compounds after screening. This approach successfully identified potent inhibitors of the angiotensin-converting enzyme (ACE), demonstrating the effectiveness of using pyrrolidine scaffolds to explore chemical space and discover novel bioactive agents. nih.gov

Computational Chemistry and Stereochemical Analysis

Conformational Analysis of (R)-(1-Boc-Pyrrolidin-3-yl)-acetic acid and its Derivatives

The conformational landscape of this compound is primarily defined by the puckering of the five-membered pyrrolidine (B122466) ring, the orientation of the bulky tert-butoxycarbonyl (Boc) protecting group, and the rotation around the single bonds of the acetic acid side chain. While specific computational studies on this exact molecule are not extensively detailed in the literature, valuable insights can be drawn from theoretical analyses of its constituent parts, such as N-Boc-pyrrolidine and proline derivatives. acs.orgnih.govresearchgate.net

The pyrrolidine ring is not planar and undergoes a rapid motion known as pseudorotation, existing in various "envelope" and "twisted" conformations. google.comresearchgate.net The presence of substituents dictates the energetically preferred pucker of the ring. For a 3-substituted pyrrolidine, the substituent can adopt either an axial or an equatorial-like position, leading to different conformers with distinct energies.

Computational methods, particularly Density Functional Theory (DFT), are widely used to explore these conformational possibilities. acs.orgmasjaps.comindexcopernicus.com DFT calculations, for instance at the B3LYP/6-311++G(d) level of theory, can optimize the molecular geometry to find stable conformations, confirming them as true energy minima by ensuring the absence of imaginary frequencies in vibrational analysis. masjaps.comindexcopernicus.com For related molecules like proline, computational studies have identified multiple low-energy conformers stabilized by various hydrogen bonding patterns. acs.orgnih.gov The N-Boc group, due to its steric bulk, significantly influences the conformational equilibrium. Studies on N-Boc-piperidones, a related class of compounds, have used DFT calculations to corroborate conformational analyses performed with techniques like cryo-NMR. fsu.edu The orientation of the Boc group itself (s-cis or s-trans relative to the N-C bond) adds another layer of complexity to the conformational analysis. researchgate.net

An accurate understanding of the transition state conformations is critical for analyzing complex molecular reactions. nih.gov Computational studies focusing on transition states for reactions involving pyrrolidine derivatives have shown that puckering preferences depend on factors like the reactant's geometry and the product's stereochemistry. nih.gov

Table 1: Key Factors Influencing the Conformation of this compound

| Feature | Description | Computational Insight |

|---|---|---|

| Pyrrolidine Ring Pucker | The five-membered ring exists in non-planar envelope or twist conformations. | The substituents' positions (axial vs. equatorial) determine the most stable pucker. |

| Boc Group Orientation | The bulky tert-butoxycarbonyl group can rotate and has preferred orientations to minimize steric strain. | DFT calculations can determine the energy differences between rotamers. masjaps.comindexcopernicus.com |

| Acetic Acid Side Chain | The C-C single bonds of the side chain allow for multiple rotational conformers (rotamers). | The preferred rotamer is influenced by potential intramolecular hydrogen bonding and steric interactions. |

| Intramolecular Interactions | Potential for hydrogen bonding between the carboxylic acid proton and the carbonyl oxygen of the Boc group. | Natural Bond Orbital (NBO) analysis can reveal and quantify these stabilizing interactions. mdpi.com |

Prediction of Reactivity and Selectivity

DFT calculations can be used to model reaction pathways and determine activation energies for potential reactions. For example, in the enantioselective lithiation of N-Boc-pyrrolidine, computational studies at the B3P86/6-31G* level correctly predicted the sense of induction and identified the lowest energy transition state for the proton transfer step. nih.govacs.org Such studies reveal that steric crowding can inhibit the formation of pre-reaction complexes, thereby preventing a reaction from occurring, even if the activation energy for the subsequent step is reasonably low. nih.govacs.org

In 1,3-dipolar cycloaddition reactions to form substituted pyrrolidines, DFT calculations have been used to understand the influence of chiral auxiliaries on diastereoselectivity. acs.org These calculations can reveal key interactions in the transition state, such as those between a catalyst and a substituent on the pyrrolidine precursor, which dictate the stereochemical outcome. acs.org Similarly, computational results for the synthesis of pyrrolidine-2,3-diones have shown that kinetic selectivity is often more significant than thermodynamic selectivity in forming the major product. beilstein-journals.org

The stereochemical outcome of palladium-catalyzed reactions to form N-Boc-protected pyrrolidines can also be rationalized through computational modeling of the proposed catalytic cycle, which involves steps like oxidative addition and alkene insertion. organic-chemistry.org

Table 2: Computational Approaches to Predicting Reactivity and Selectivity

| Area of Prediction | Computational Method | Application Example |

|---|---|---|

| Reaction Pathways | Transition State Theory, DFT Calculations | Modeling the enantioselective lithiation of N-Boc-pyrrolidine to find the lowest energy pathway. nih.govacs.org |

| Stereoselectivity | DFT, Analysis of Transition State Geometries | Understanding diastereoselectivity in 1,3-dipolar cycloadditions by identifying key atomic interactions. acs.org |

| Kinetic vs. Thermodynamic Control | Calculation of Activation Barriers (ΔG‡) and Reaction Energies (ΔG) | Determining that kinetic factors are dominant in the formation of certain pyrrolidine derivatives. beilstein-journals.org |

| Catalyst-Substrate Interactions | Molecular Modeling | Elucidating the role of ligands in Pd-catalyzed cyclization reactions to form N-protected pyrrolidines. organic-chemistry.org |

Enantiomeric Excess Determination Methods

Determining the enantiomeric excess (ee) is vital to ensure the stereochemical purity of this compound. Several analytical techniques are available for this purpose, with chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy being the most common.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful method for separating enantiomers. For N-Boc protected amino acids, direct separation can be achieved using various chiral stationary phases (CSPs). tandfonline.comsigmaaldrich.comtandfonline.comrsc.org Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., CHIROBIOTIC T), are particularly effective for resolving N-blocked amino acids in either reversed-phase or polar organic modes. google.comsigmaaldrich.com Carbohydrate-based CSPs (e.g., CHIRALPAK IC) have also demonstrated excellent selectivity for N-Boc amino acid derivatives, with chiral recognition being influenced by the hydrophobicity of the protecting groups. rsc.org

Table 3: Example HPLC Conditions for Chiral Separation of Boc-Amino Acids

| Chiral Stationary Phase | Mobile Phase Mode | Key Features |

|---|---|---|

| CHIROBIOTIC T (Teicoplanin) | Reversed-Phase | Viable choice for t-BOC amino acids; compatible with LC/MS. sigmaaldrich.com |

| CHIROBIOTIC R (Ristocetin A) | Reversed-Phase | Effective for separating a wide variety of N-blocked amino acids. sigmaaldrich.com |

| CHIRALPAK IC | Normal/Reversed Phase | High selectivity and resolution; recognition influenced by π–π interactions. rsc.org |

| Ultron Ovomucoid (OVM) | Reversed-Phase | Versatile for resolving many protected amino acids without derivatization. tandfonline.comtandfonline.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine enantiomeric excess through the use of chiral solvating agents (CSAs). semmelweis.huresearchgate.netacs.orgnih.gov CSAs are chiral molecules that form transient, diastereomeric complexes with the enantiomers of the analyte. semmelweis.hunih.gov This interaction leads to a chemical shift non-equivalence for corresponding protons in the two enantiomers, resulting in separate signals in the NMR spectrum. The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio. acs.org For chiral carboxylic acids, effective CSAs include derivatives of amino acids and diamines. semmelweis.huresearchgate.net The choice of solvent (e.g., CDCl₃ vs. C₆D₆) can significantly affect the degree of signal separation. semmelweis.hu

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy offers another method for determining the configuration and enantiomeric excess of chiral carboxylic acids. nih.govnih.gov One approach involves the complexation of the chiral carboxylate with an achiral host, such as a copper(II) complex, which induces a CD signal. nih.govnih.gov The enantiomers of the carboxylic acid guest create enantiomeric complexes with the host, resulting in mirror-image CD spectra. nih.gov The magnitude of the CD signal can be correlated with the enantiomeric excess of the sample by creating a calibration curve with samples of known ee values. nih.gov This method is rapid and avoids the need for derivatization of the analyte. acs.orgacs.org

Patent Landscape and Commercial Availability

Patent Applications and Processes Involving (R)-(1-Boc-Pyrrolidin-3-yl)-acetic acid

The PubChem database also indicates the existence of several patents associated with the chemical structure of this compound. nih.gov These patents cover various aspects, including its synthesis and its application as an intermediate in the creation of more complex molecules, such as pyrrolidin-3-ylacetic acid derivatives intended for therapeutic use. nih.govgoogle.com For instance, derivatives of this compound have been investigated as potential inhibitors of the fractalkine-CX3CR1 pathway, which is relevant in the context of inflammatory bowel disease. google.com

Table 1: Patented Synthesis Process for this compound

| Patent ID | Starting Materials | Key Reactions | Reported Advantages |

|---|

Commercial Sourcing and Supplier Information

This compound, with CAS Number 204688-60-8, is readily available from a variety of commercial suppliers that specialize in fine chemicals and research compounds. nih.govpharmainfosource.com These suppliers cater to the needs of pharmaceutical companies, research institutions, and academic laboratories. The compound is typically sold as a solid with purity levels often exceeding 97% or 98%. sigmaaldrich.comapolloscientific.co.uk The availability from multiple sources underscores its role as a common and important building block in chemical synthesis.

Table 2: Commercial Suppliers of this compound

| Supplier Name | Country of Origin | Purity |

|---|---|---|

| Sigma-Aldrich (via Fluorochem) | United Kingdom | 97% sigmaaldrich.com |

| Apollo Scientific | United Kingdom | 98+% apolloscientific.co.uk |

| Santa Cruz Biotechnology, Inc. | N/A | Research Grade scbt.com |

| ChangChem | China | N/A pharmainfosource.com |

| Excenen Pharmatech Co., Ltd. | China | N/A pharmainfosource.com |

| Hygeia (Chengdu) Pharmaceutical Technique Co., Ltd. | China | N/A pharmainfosource.com |

| Ivy Fine Chemicals | U.S.A. | N/A pharmainfosource.com |

| AK Scientific, Inc. | N/A | N/A chemicalbook.com |

Research and Development Use

In the realm of research and development, this compound is primarily utilized as a chiral building block. Its structure, featuring a protected pyrrolidine (B122466) ring and a carboxylic acid functional group, makes it a versatile intermediate for synthesizing a wide range of more complex molecules, particularly those with pharmaceutical potential. The "Boc" (tert-butoxycarbonyl) group is a common protecting group for the nitrogen atom in the pyrrolidine ring, which can be easily removed under acidic conditions, such as with trifluoroacetic acid, to allow for further chemical modifications. google.comchemicalbook.com

Its application is evident in the development of novel therapeutic agents. For example, it serves as a precursor for pyrrolidin-3-ylacetic acid derivatives that are being investigated for their inhibitory effects on specific biological pathways. google.com The stereochemistry of the compound is crucial, as the "(R)" configuration is often essential for the desired biological activity of the final target molecule. The use of such chiral intermediates is a key strategy in modern drug discovery to create enantiomerically pure drugs, which can lead to improved efficacy and safety profiles. The broad utility of pyrrolidine-containing compounds in medicinal chemistry further cements the importance of this compound as a valuable tool for researchers. mdpi.com

Q & A

Q. What are the key steps in synthesizing (R)-(1-Boc-Pyrrolidin-3-yl)-acetic acid, and how can enantiomeric purity be ensured during synthesis?

- Methodological Answer : The synthesis typically involves starting with enantiopure Boc-protected pyrrolidine derivatives. For example, (R)- and (S)-enantiomers are commercially sourced (e.g., Aldrich CDS015569 and CDS009494) and subjected to carboxylation or acetic acid side-chain introduction under controlled conditions . To ensure enantiomeric purity:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.